molecular formula C27H44O6 B150455 PeriplocosideN CAS No. 39946-41-3

PeriplocosideN

Cat. No. B150455
CAS RN: 39946-41-3
M. Wt: 464.6 g/mol
InChI Key: MQSVACYEBUOKAY-NOQMFQFLSA-N
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Description

PeriplocosideN is a chemical compound with the formula C27H44O6 and a molecular weight of 464.643 . It is sourced from the botanical source Periploca sepium Bge . The compound is typically analyzed using HPLC-DAD or/and HPLC-ELSD, and its identity is confirmed through Mass and NMR .


Chemical Reactions Analysis

The analysis of chemical reactions often involves understanding the interplay of various factors such as the nature of reactants, catalysts, temperature, pressure, and other conditions . Unfortunately, specific details about the chemical reactions involving PeriplocosideN are not available in the search results.

Scientific Research Applications

Insecticidal Activity

Periplocoside N, like its relative Periplocoside P, has been found to possess insecticidal activity against some lepidopterans, such as Mythimna separata . The compound exhibits potent stomach toxicity against these insect pests .

Target Localization

Fluorescence localization studies have shown that Periplocoside N binds to the midgut cells of M. separata larvae . This suggests that the midgut tissues of the insects are the initial site of action of periplocosides .

Ultrastructural Changes

Periplocoside N can cause significant ultrastructural changes in the midgut cells of M. separata larvae. These changes include the destruction of the microvilli, organelles, and cytomembranes .

Proteomic Effects

Periplocoside N has been found to affect the expression of various proteins in M. separata. Some proteins are up-regulated, while others are down-regulated . These differentially expressed proteins are implicated in processes such as protein degradation, transport, folding, and synthesis, as well as in juvenile hormone biosynthesis .

Energy Metabolism Disruption

Periplocoside N can disrupt the energy metabolism of M. separata larvae. It has been found to significantly inhibit V-type ATPase activity in a concentration-dependent manner . This enzyme is involved in the oxidative phosphorylation energy metabolism pathway .

Potential for Pesticide Development

Given its insecticidal activity and its effects on insect physiology, Periplocoside N has potential for development as a botanical pesticide . Its use could be part of an integrated pest management strategy, providing a more environmentally friendly alternative to conventional chemical pesticides .

properties

IUPAC Name

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSVACYEBUOKAY-NOQMFQFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Periplocoside N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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